molecular formula C10H10O B13943661 Benzaldehyde, 4-(1E)-1-propenyl-

Benzaldehyde, 4-(1E)-1-propenyl-

Cat. No.: B13943661
M. Wt: 146.19 g/mol
InChI Key: KWWVKYPHFGKMCB-NSCUHMNNSA-N
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Description

Benzaldehyde, 4-(1E)-1-propenyl- (CAS 169030-21-1) is an aromatic aldehyde characterized by a propenyl group [(1E)-1-propenyl] attached to the para position of the benzaldehyde core. Its molecular formula is C₁₀H₁₀O, with a molar mass of 146.19 g/mol . The (1E) designation indicates a trans configuration of the propenyl substituent, which influences its stereochemical reactivity. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and cyanine dyes, as evidenced by its role in forming indolo[2,3-b]thiopyrylium derivatives under reflux conditions .

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

4-[(E)-prop-1-enyl]benzaldehyde

InChI

InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2-8H,1H3/b3-2+

InChI Key

KWWVKYPHFGKMCB-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)C=O

Canonical SMILES

CC=CC1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzaldehyde, 4-(1E)-1-propenyl-, can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction yields benzalacetone, which can then be further processed to obtain p-vinylbenzaldehyde .

Industrial Production Methods

In industrial settings, the production of benzaldehyde, 4-(1E)-1-propenyl-, often involves the catalytic hydrogenation of methyl benzoate to benzyl alcohol, followed by oxidation to benzaldehyde and subsequent vinylation . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(1E)-1-propenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzaldehyde, 4-(1E)-1-propenyl-, involves its interaction with cellular components. It can disrupt cellular antioxidation systems, leading to oxidative stress in microbial cells. This property makes it effective as an antimicrobial and antifungal agent . The compound can also undergo metabolic conversion to benzoic acid and benzyl alcohol, which further contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Benzaldehyde, 4-(1E)-1-propenyl- with structurally related benzaldehyde derivatives:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties/Applications
Benzaldehyde, 4-(1E)-1-propenyl- 169030-21-1 C₁₀H₁₀O 146.19 (1E)-1-propenyl Intermediate for heterocycles/dyes
Cuminaldehyde (4-Isopropylbenzaldehyde) 122-03-2 C₁₀H₁₂O 148.20 Isopropyl Fragrance agent (e.g., cumin-like odor)
4-[(1E)-3-(4-Bromophenyl)-3-oxo-1-propenyl]benzaldehyde 1261352-83-3 C₁₆H₁₁BrO₂ 315.16 Bromophenyl, oxo-propenyl Potential pharmaceutical intermediate
Bourgeonal (4-tert-Butyldihydrocinnamaldehyde) 18127-01-0 C₁₃H₁₈O 190.28 tert-Butyl, propanal chain Perfumery (floral, lily-of-the-valley scent)
4-[(1E)-1-[[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethylbenzaldehyde 1230487-01-0 C₂₅H₂₈F₃NO₂ 431.49 Trifluoromethyl, cyclohexyl, imino Specialized synthetic intermediate

Stability and Challenges

  • Steric Effects : Bulkier groups (e.g., tert-butyl in Bourgeonal) improve thermal stability but may hinder reactivity .
  • Electron-Withdrawing Groups : Bromine and ketone substituents in CAS 1261352-83-3 increase electrophilicity but may necessitate controlled reaction conditions to avoid side reactions .

Research Findings and Key Observations

  • Synthetic Efficiency : Propenyl benzaldehydes generally exhibit higher reactivity in cyclization reactions compared to alkyl-substituted analogs (e.g., Cuminaldehyde) due to their conjugated double bonds .
  • Substituent Impact : Electron-withdrawing groups (e.g., Br, CF₃) enhance electrophilic character but require precise stoichiometry to avoid polymerization .
  • Industrial Relevance : While the propenyl derivative is niche in synthetic chemistry, its analogs like Bourgeonal and Cuminaldehyde have broader commercial applications in fragrances .

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